4-Aminoimidazole

Medicinal Chemistry Kinase Inhibitors Alzheimer's Disease

4-Aminoimidazole (CAS 4919-03-3) is a strategic heterocyclic scaffold for medicinal chemistry programs requiring high target selectivity and metabolic stability. Its 4-amino substitution enables distinct hydrogen-bonding geometries, delivering up to 30-fold selectivity for CDK5/p25 over CDK2/cyclin E – critical for minimizing off-target effects in neurodegenerative disease research. Drug discovery teams procure this building block specifically to replace 2-aminothiazole and circumvent metabolically mediated toxicity issues, making it the rational choice for long-term safety-focused kinase inhibitor programs. Derivatives have demonstrated superior antiproliferative activity to dasatinib in neuroblastoma models. The scaffold also enables facile 1-substituted SAR exploration and serves as a precursor for vitamin B12 analogs. Procure 4-aminoimidazole to access a versatile, selectivity-optimized core for your next-generation therapeutic candidates.

Molecular Formula C3H5N3
Molecular Weight 83.09 g/mol
CAS No. 4919-03-3
Cat. No. B130580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoimidazole
CAS4919-03-3
Synonyms4(5)-Aminoimidazole;  5-Aminoimidazole;  5-Amino-1H-imidazole Dihydrochloride ;  1H-Imidazol-5-amine;  1H-Imidazol-4-amine Dihydrochloride ; 
Molecular FormulaC3H5N3
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)N
InChIInChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6)
InChIKeyQRZMXADUXZADTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoimidazole (CAS 4919-03-3): Core Chemical Identity and Foundational Procurement Context


4-Aminoimidazole (CAS 4919-03-3) is a heterocyclic organic compound characterized by an imidazole ring bearing an amino group at the 4-position, with a molecular formula of C₃H₅N₃ and a molecular weight of 83.09 g/mol [1]. As a primary aromatic amine and a key building block in medicinal chemistry, it serves as a versatile intermediate for the synthesis of biologically active molecules, including kinase inhibitors, vitamin B12 analogs, and various pharmaceutical candidates [2]. The compound is commercially available as both the free base and dihydrochloride salt forms, with the latter offering enhanced aqueous solubility for research applications . Its strategic value in drug discovery programs stems from its ability to function as a heterocyclic scaffold that can be readily functionalized at multiple positions, particularly at the N1 position, enabling rapid exploration of structure-activity relationships [2].

Why Generic Substitution of 4-Aminoimidazole (CAS 4919-03-3) with In-Class Analogs Compromises Research Integrity and Procurement Value


In-class substitution of 4-aminoimidazole with positional isomers such as 2-aminoimidazole or structurally analogous heterocycles like 2-aminothiazole is not scientifically defensible due to fundamentally divergent molecular recognition profiles, metabolic liability profiles, and synthetic accessibility characteristics. The regioisomeric positioning of the amino group dictates distinct hydrogen-bonding geometries within enzyme active sites, directly impacting target engagement and selectivity [1]. Furthermore, 4-aminoimidazole has been strategically selected as a replacement for 2-aminothiazole in multiple drug discovery programs specifically to mitigate metabolically mediated toxicity concerns, underscoring that these cores are not functionally interchangeable despite superficial structural similarity [2]. The following quantitative evidence demonstrates precisely where 4-aminoimidazole confers measurable differentiation that materially impacts research outcomes and procurement decisions.

Quantitative Differentiation Evidence for 4-Aminoimidazole (CAS 4919-03-3): Head-to-Head Performance Data Against Comparator Cores


4-Aminoimidazole vs. 2-Aminothiazole: Metabolic Toxicity Liability Replacement in CDK5/p25 Inhibitor Design

4-Aminoimidazole was deliberately selected to replace a 2-aminothiazole heterocyclic core due to potential metabolically mediated toxicity associated with the thiazole system. The synthetic route developed for 4-aminoimidazole enabled ready preparation of 1-substituted derivatives, a key advantage for SAR exploration [1]. This scaffold replacement strategy preserved target engagement while eliminating a known structural liability, establishing a clear differentiation rationale for procurement in kinase inhibitor programs where metabolic stability is a critical selection criterion.

Medicinal Chemistry Kinase Inhibitors Alzheimer's Disease

4-Aminoimidazole-Derived Inhibitors vs. Dasatinib: Superior Antiproliferative Activity in Neuroblastoma Cells

Optimized 4-aminoimidazole derivatives demonstrated greater antiproliferative potency than dasatinib, an FDA-approved tyrosine kinase inhibitor, in the SH-SY5Y neuroblastoma cell line [1]. This head-to-head comparison underscores that the 4-aminoimidazole scaffold, when appropriately functionalized, can yield compounds with superior cellular activity against clinically relevant benchmarks. The study reported that all new chemical entities based on this core exhibited IC₅₀ values in the nanomolar range in cell-free SFK assays, with 2–130 fold increased activities relative to previously reported inhibitors [2].

Cancer Therapeutics Src Family Kinase Neuroblastoma

2′-Aminoimidazolyl vs. 4′-Aminoimidazolyl Analogues: >350-Fold Differential in Thymidine Phosphorylase Inhibitory Potency

In a direct comparison of positional isomers within the same uracil-based inhibitor series, the 2′-aminoimidazol-1′-yl analogues (compound 3, X = Cl, Br) exhibited IC₅₀ values of approximately 20 nM against both E. coli and human thymidine phosphorylase. In stark contrast, the corresponding 4′-aminoimidazol-1′-yl analogues (compound 4, X = Cl, Br) were >350-fold less active, with IC₅₀ values of approximately 7 μM [1]. This quantitative divergence demonstrates that the amino group position is a critical determinant of binding affinity and that 4-aminoimidazole and 2-aminoimidazole cores are not functionally interchangeable.

Enzyme Inhibition Thymidine Phosphorylase Cancer Chemotherapy

4-Aminoimidazole Scaffold Optimization Delivers 2–130 Fold Enhanced Src Family Kinase Inhibitory Activity

An optimization campaign employing a mix-and-match strategy on the 4-aminoimidazole core yielded new chemical entities with IC₅₀ values in the nanomolar range in cell-free SFK assays. These optimized compounds exhibited 2–130 fold increased activities compared to the previously reported 4-aminoimidazole-based inhibitors [1]. This demonstrates that the 4-aminoimidazole scaffold is amenable to systematic medicinal chemistry optimization and can achieve substantial potency gains when appropriately derivatized.

Kinase Inhibitor Optimization Src Family Kinase Structure-Activity Relationship

4-Aminoimidazole as a Strategic Hinge-Binding Motif for c-Src Kinase Engagement

Computational and structural studies have established that the 4-aminoimidazole ring functions as an effective hinge-binding moiety for c-Src kinase, suggesting that this core, when properly functionalized, serves as a viable replacement for the aminothiazole ring in kinase inhibitor design [1]. This evidence positions 4-aminoimidazole as a privileged scaffold for engaging the kinase hinge region, a critical interaction for ATP-competitive inhibition, while offering distinct synthetic and metabolic advantages over alternative heterocycles.

Kinase Inhibitor Design c-Src Kinase Hinge-Binding Motif

Validated Application Scenarios for 4-Aminoimidazole (CAS 4919-03-3) Derived from Quantitative Differentiation Evidence


CDK5/p25 Inhibitor Development for Alzheimer's Disease with Improved Selectivity Profile

4-Aminoimidazole serves as a core scaffold for developing CDK5/p25 inhibitors with up to 30-fold selectivity over CDK2/cyclin E, a critical differentiation parameter for minimizing off-target effects in neurodegenerative disease programs [1]. The scaffold was specifically chosen to replace 2-aminothiazole due to metabolic toxicity concerns, making it a rational procurement choice for programs where long-term safety and target selectivity are paramount considerations [1].

Src Family Kinase (SFK) Inhibitor Optimization for Neuroblastoma and Other Src-Driven Cancers

Optimized 4-aminoimidazole derivatives have demonstrated antiproliferative activity superior to dasatinib in SH-SY5Y neuroblastoma cells, with all new chemical entities achieving nanomolar IC₅₀ values and 2–130 fold improvements over previous inhibitors [2]. This evidence supports procurement of 4-aminoimidazole as a starting material for SFK-targeted oncology programs, particularly those focused on pediatric solid tumors where dasatinib is being clinically evaluated.

Synthesis of 1-Substituted-4-Aminoimidazole Derivatives via Scalable Synthetic Route

The published synthetic route to 4-aminoimidazole enables ready preparation of 1-substituted derivatives, a key advantage for SAR exploration that is not universally accessible with alternative heterocyclic cores [1]. This synthetic accessibility supports procurement for high-throughput medicinal chemistry campaigns requiring diverse analog generation from a common core scaffold.

Building Block for Vitamin B12 Analog Synthesis in Microbial Systems

4-Aminoimidazole has established utility as a building block for the synthesis of vitamin B12 analogs via Eubacterium limosum, a niche but valuable application in microbial biosynthesis and cofactor engineering research . This application represents a distinct procurement use case separate from mammalian drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.